1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol
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Overview
Description
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclobutane ring fused to an indole moiety
Preparation Methods
The synthesis of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of indole derivatives with cyclobutane precursors under specific conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized spirocyclic compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclobutane ring, depending on the reagents and conditions used.
Major products from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic applications.
Scientific Research Applications
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol can be compared with other spirocyclic compounds, such as:
Spiro[cyclobutane-1,2’-indene]-3’-one: Similar in structure but with different reactivity and applications.
Spirocyclic oxindoles: These compounds share the spirocyclic motif but differ in the attached functional groups and their biological activities.
Indane-1,3-dione derivatives: These compounds are versatile building blocks with applications in biosensing, bioactivity, and electronics.
The uniqueness of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
spiro[1,3-dihydroindole-2,1'-cyclobutane]-3-ol |
InChI |
InChI=1S/C11H13NO/c13-10-8-4-1-2-5-9(8)12-11(10)6-3-7-11/h1-2,4-5,10,12-13H,3,6-7H2 |
InChI Key |
UAVCTBBKHLQMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
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